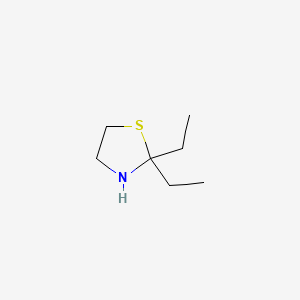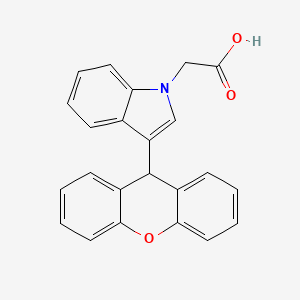
1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- is a synthetic compound that combines the structural features of indole and xanthene Indole derivatives are known for their significant biological activities, while xanthene derivatives are widely used in various applications, including dyes and pharmaceuticals
Méthodes De Préparation
The synthesis of 1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- typically involves the following steps:
Starting Materials: The synthesis begins with indole and xanthene derivatives.
Reaction Conditions: The reaction is carried out under reflux conditions using a suitable solvent such as 1-propanol.
Cyclization: The cyclization reaction proceeds to form the desired indole-xanthene compound with a yield of approximately 40-50%.
Analyse Des Réactions Chimiques
1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound may be investigated for similar activities.
Industry: The xanthene moiety makes it useful in the development of dyes and fluorescent markers.
Mécanisme D'action
The mechanism of action of 1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with various enzymes and receptors due to the presence of the indole ring, which is known to bind to multiple biological targets.
Pathways: It may influence signaling pathways related to cell growth, differentiation, and apoptosis. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparaison Avec Des Composés Similaires
1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- can be compared with other similar compounds:
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure but different biological activities.
Xanthene derivatives: Used in dyes and pharmaceuticals, but lacking the indole moiety.
Other Indole Derivatives: Compounds such as indole-3-carboxaldehyde and indole-3-butyric acid have different functional groups and applications.
The uniqueness of 1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- lies in its combination of indole and xanthene structures, providing a versatile platform for various scientific and industrial applications.
Propriétés
Numéro CAS |
53924-18-8 |
|---|---|
Formule moléculaire |
C23H17NO3 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-[3-(9H-xanthen-9-yl)indol-1-yl]acetic acid |
InChI |
InChI=1S/C23H17NO3/c25-22(26)14-24-13-18(15-7-1-4-10-19(15)24)23-16-8-2-5-11-20(16)27-21-12-6-3-9-17(21)23/h1-13,23H,14H2,(H,25,26) |
Clé InChI |
ULQLJGAKYMDNPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CN(C5=CC=CC=C54)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)
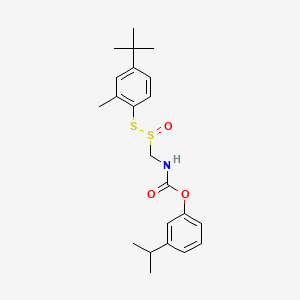
![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)

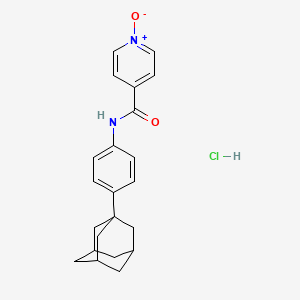
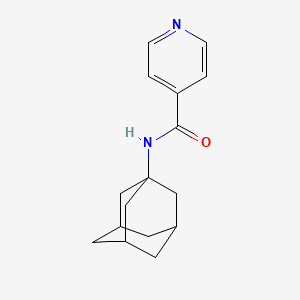
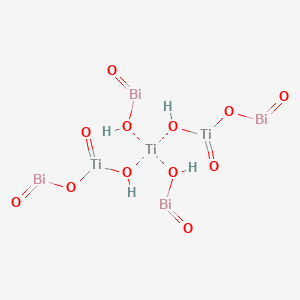
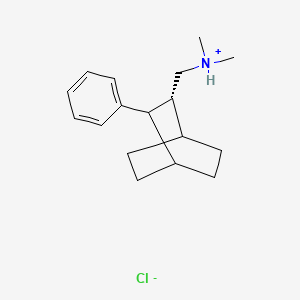
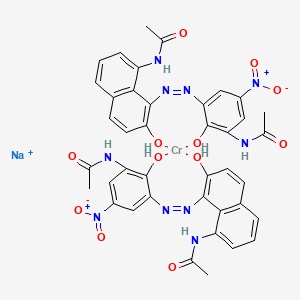
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
